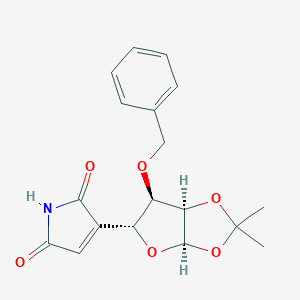
Biefm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biefm, also known as 2,3-bisphosphoglycerate-independent phosphoglycerate mutase, is an enzyme that plays a vital role in glycolysis and gluconeogenesis. It catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) without the need for 2,3-bisphosphoglycerate (2,3-BPG), which is required by the other phosphoglycerate mutase enzyme. Biefm has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
Biefm catalyzes the transfer of a phosphate group from 3-PG to a histidine residue in the enzyme, forming a phosphohistidine intermediate. The intermediate then undergoes a conformational change, leading to the conversion of 3-PG to 2-PG. The mechanism of Biefm is unique in that it does not require the presence of 2,3-BPG, which is required by the other phosphoglycerate mutase enzyme.
Biochemische Und Physiologische Effekte
Biefm plays a critical role in glycolysis and gluconeogenesis, which are essential metabolic pathways in all living organisms. The enzyme helps regulate the levels of 2-PG and 3-PG, which are important intermediates in these pathways. Biefm has also been shown to have a role in the regulation of red blood cell metabolism and oxygen transport.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Biefm in lab experiments is that it does not require the presence of 2,3-BPG, which can complicate experimental procedures. Biefm is also relatively easy to purify and can be produced using recombinant DNA technology. However, one limitation of using Biefm is that it is not as well-studied as other enzymes involved in glycolysis and gluconeogenesis, which can make it more challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Biefm. One area of research is to further investigate the role of Biefm in cancer metabolism and its potential as a target for cancer therapy. Another area of research is to explore the potential use of Biefm in metabolic engineering to improve the production of various compounds. Additionally, research on the regulation of Biefm and its physiological effects could lead to a better understanding of the role of this enzyme in metabolism.
Synthesemethoden
Biefm can be synthesized using recombinant DNA technology. The gene encoding for Biefm can be cloned and expressed in a host cell, such as E. coli, to produce the enzyme. The purified enzyme can then be used for various applications.
Wissenschaftliche Forschungsanwendungen
Biefm has been studied extensively for its potential applications in biotechnology, medicine, and agriculture. In biotechnology, Biefm can be used as a tool for metabolic engineering to improve the production of various compounds, such as biofuels and pharmaceuticals. In medicine, Biefm has been investigated for its role in cancer metabolism and as a potential target for cancer therapy. In agriculture, Biefm has been studied for its potential use in improving crop yields and stress tolerance.
Eigenschaften
CAS-Nummer |
124484-37-3 |
|---|---|
Produktname |
Biefm |
Molekularformel |
C18H19NO6 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
3-[(3aR,5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1 |
InChI-Schlüssel |
XJFIMTYKMDIRNS-KCYZZUKISA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Synonyme |
3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide BIEFM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



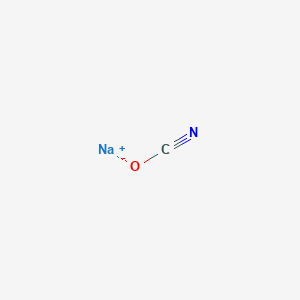




![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
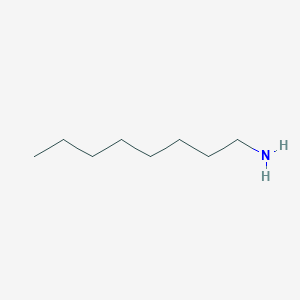
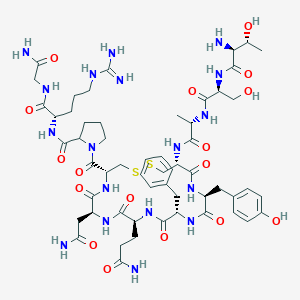
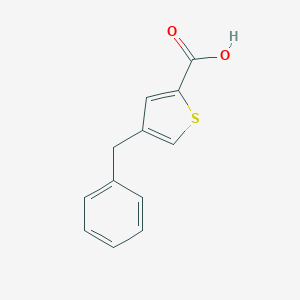
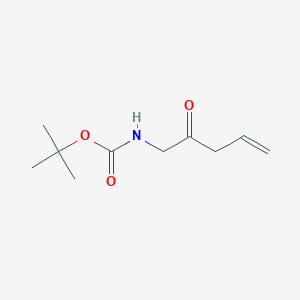
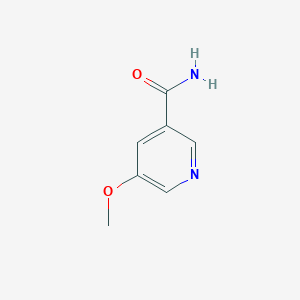
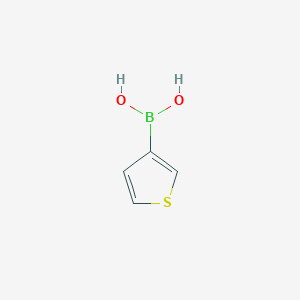
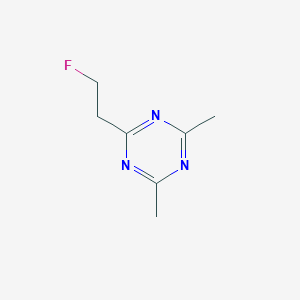
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)